molecular formula C12H12O5 B12890241 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran

Katalognummer: B12890241
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: XZBIRXJNTJNTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran is a benzofuran derivative known for its unique chemical structure and properties This compound features a benzofuran ring substituted with a carboxyethyl group at the 5-position, a hydroxyl group at the 6-position, and a methoxy group at the 7-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine can lead to the formation of the benzofuran ring. Subsequent carboxylation and hydroxylation steps can introduce the carboxyethyl and hydroxyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyethyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 5-(2-carboxyethyl)-6-oxo-7-methoxybenzofuran.

    Reduction: Formation of 5-(2-hydroxyethyl)-6-hydroxy-7-methoxybenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. The carboxyethyl group can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H12O5

Molekulargewicht

236.22 g/mol

IUPAC-Name

3-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C12H12O5/c1-16-12-10(15)7(2-3-9(13)14)6-8-4-5-17-11(8)12/h4-6,15H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

XZBIRXJNTJNTIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1O)CCC(=O)O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.